molecular formula C8H9Cl2F2N B2686027 3-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine;hydrochloride CAS No. 2408963-24-4

3-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine;hydrochloride

Cat. No. B2686027
CAS RN: 2408963-24-4
M. Wt: 228.06
InChI Key: MXLSEUKLFZTGNG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Organic Synthesis and Catalysis

3-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride serves as a versatile intermediate in organic synthesis. It's pivotal in the development of fluorinated compounds due to its reactivity, allowing for the introduction of fluorine atoms into organic molecules. This reactivity is crucial for synthesizing compounds with enhanced biological activity, stability, and membrane permeability. For example, the functionalization of 3-(difluoromethyl)pyridine through direct deprotonation and subsequent trapping with various electrophiles showcases the compound's utility in synthesizing a broad array of difluoroalkylated pyridines, potentially inaccessible via direct deprotonation techniques (Santos et al., 2020).

Material Science

In material science, this chemical finds application in the synthesis of polymers and coordination complexes with unique properties. A study demonstrated the synthesis of soluble polyimides derived from the polycondensation of 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine with aromatic dianhydrides, highlighting the role of fluorinated pyridine derivatives in creating materials with excellent solubility and thermal stability (Zhang et al., 2007).

properties

IUPAC Name

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N.ClH/c1-8(10,11)7-2-6(3-9)4-12-5-7;/h2,4-5H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLSEUKLFZTGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC(=C1)CCl)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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